molecular formula C19H19N5O2 B7154523 N-[4-methyl-3-(tetrazol-1-yl)phenyl]-3-(oxolan-3-yl)benzamide

N-[4-methyl-3-(tetrazol-1-yl)phenyl]-3-(oxolan-3-yl)benzamide

Cat. No.: B7154523
M. Wt: 349.4 g/mol
InChI Key: RMYDKONGROFBPY-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(tetrazol-1-yl)phenyl]-3-(oxolan-3-yl)benzamide is a complex organic compound that features a tetrazole ring, a phenyl group, and a benzamide moiety

Properties

IUPAC Name

N-[4-methyl-3-(tetrazol-1-yl)phenyl]-3-(oxolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-13-5-6-17(10-18(13)24-12-20-22-23-24)21-19(25)15-4-2-3-14(9-15)16-7-8-26-11-16/h2-6,9-10,12,16H,7-8,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYDKONGROFBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C3CCOC3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(tetrazol-1-yl)phenyl]-3-(oxolan-3-yl)benzamide typically involves the formation of the tetrazole ring followed by the coupling of the tetrazole derivative with the benzamide moiety. One common method for synthesizing tetrazole derivatives is through the reaction of nitriles with sodium azide under acidic conditions . The oxolan-3-yl group can be introduced through a nucleophilic substitution reaction involving an appropriate oxirane derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-methyl-3-(tetrazol-1-yl)phenyl]-3-(oxolan-3-yl)benzamide is unique due to the presence of both the tetrazole ring and the oxolan-3-yl group, which confer distinct chemical and biological properties. The tetrazole ring enhances its binding affinity to certain biological targets, while the oxolan-3-yl group can improve its solubility and stability .

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